Guanylmelamine
Overview
Description
Guanylmelamine is a compound that has been the subject of various studies due to its interesting properties and potential applications. It is related to guanylurea dicyanamide and guanylated polyamines, which are compounds with biological significance and applications in materials science. Guanylmelamine can be synthesized through reactions involving dicyandiamide and has been studied for its role in forming graphitic carbon nitride, a material with potential use in electronics and catalysis .
Synthesis Analysis
The synthesis of guanylmelamine has been explored through the reaction of dicyandiamide in the presence of an acid catalyst such as hydrogen chloride. This reaction can occur in an inactive solvent like a phenol or pyridine-nitrobenzene mixture, leading to the formation of mono and diguanylmelamine. The yield of these products is significantly influenced by the amount of acid present, with a larger amount favoring the production of monoguanylmelamine. Interestingly, cyanamide is also formed during this process and is suggested to contribute to the formation of polyguanylmelamines .
Molecular Structure Analysis
The molecular structure of guanylurea dicyanamide, a related compound, has been characterized by single-crystal X-ray diffraction. This characterization provides insights into the molecular arrangement and potential reactivity of guanylmelamine derivatives. The thermal behavior of guanylurea dicyanamide has been studied, revealing a sequence of thermally induced reactions that lead to the formation of melamine and melem, which are precursors to graphitic carbon nitride .
Chemical Reactions Analysis
Guanylmelamine and its derivatives undergo a variety of chemical reactions. For instance, the thermal conversion of guanylurea dicyanamide involves addition, cyclization, and elimination reactions, resulting in the formation of melamine and subsequent condensation to melem. These reactions are crucial for the transformation into layered CNxHy phases, which are of interest for their material properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of guanylmelamine derivatives are influenced by their molecular structure. For example, guanylated polyamines, which include guanylmelamine, exhibit high solubility in water and bioavailability due to their polycationic nature. This makes them suitable for biological applications and as potential drug candidates. The guanidine group present in these compounds is known for its strong basicity and ability to form hydrogen bonds, which is important for their interaction with biological macromolecules and enzymes .
Scientific Research Applications
1. Therapeutic Potential in Cardiopulmonary Diseases
Guanylmelamine, primarily through its role in the nitric oxide (NO) signaling pathway, has shown significant therapeutic potential in cardiopulmonary diseases. Soluble guanylate cyclase (sGC), a key enzyme activated by NO, is crucial in synthesizing the second messenger cGMP, leading to vasorelaxation and inhibition of smooth muscle proliferation, leukocyte recruitment, and platelet aggregation. This pathway is integral in the pathogenesis and potential treatment of diseases like pulmonary hypertension, coronary artery disease, and atherosclerosis (Stasch, Pacher, & Evgenov, 2011).
2. Vasorelaxant Effects in Cardiovascular Health
Studies have demonstrated the vasorelaxant effects of guanylmelamine-related compounds, contributing to cardiovascular health. For instance, certain sGC inhibitors and activators have been observed to induce vasorelaxation in experimental models, suggesting potential applications in managing hypertension and related cardiovascular conditions (Feelisch et al., 1999).
3. Role in Gastrointestinal Tract Function
Guanylmelamine derivatives have been explored for their effects on gastrointestinal tract function. For example, guthymine (guanylthiourea), a derivative, has been used experimentally and clinically for treating bowel paresis in peritonitis, showing effectiveness in stimulating intestinal peristalsis (Timofeev, Frolov, & Zhitniuk, 1975).
4. Potential in Cancer Research
Guanylmelamine and its derivatives have shown promise in cancer research, particularly in inhibiting cell growth. Studies have indicated that certain guanyl diamines, which inhibit enzymes involved in polyamine biosynthesis, can arrest cellular proliferation, suggesting a potential role in cancer treatment (Park, Wolff, Lee, & Folk, 1994).
5. Impact on Blood Pressure Regulation
The involvement of guanylmelamine-related compounds in blood pressure regulation has been a focus of cardiovascular research. They contribute to the modulation of vascular tone and blood pressure, particularly through the nitric oxide-guanylyl cyclase pathway, playing a crucial role in the circadian regulation of blood pressure (Witte, Schnecko, Zuther, & Lemmer, 1995).
properties
IUPAC Name |
2-(4,6-diamino-1,3,5-triazin-2-yl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N8/c5-1(6)9-4-11-2(7)10-3(8)12-4/h(H8,5,6,7,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVPICNVQBBOQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)N=C(N)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196025 | |
Record name | Guanylmelamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Guanylmelamine | |
CAS RN |
4405-08-7 | |
Record name | Guanylmelamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004405087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanylmelamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GUANYLMELAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4I1G0R11O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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